molecular formula C11H19N3O2 B15327143 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

Cat. No.: B15327143
M. Wt: 225.29 g/mol
InChI Key: YICKBZXNRJEJMB-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound featuring a pyrazole core linked to a butanoic acid chain with a propylamino substituent. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities . This particular compound serves as a valuable building block in pharmaceutical and chemical research. The core pyrazole structure is associated with diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities . For instance, recent studies highlight novel pyrazole derivatives as potent anticancer agents that induce apoptosis and inhibit tubulin polymerization . The structural features of this compound—including the 3-methylpyrazole, the flexible butanoic acid linker, and the 2-propylamino group—make it a versatile intermediate for developing new therapeutic agents and biochemical probes. Researchers can utilize this compound to synthesize novel derivatives or study structure-activity relationships (SAR), particularly in designing modulators for enzymes and receptors . Its mechanism of action is likely derived from its specific molecular structure and target engagement, which can be explored in various biochemical assays. This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary use.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)-2-(propylamino)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-3-6-12-10(11(15)16)5-8-14-7-4-9(2)13-14/h4,7,10,12H,3,5-6,8H2,1-2H3,(H,15,16)

InChI Key

YICKBZXNRJEJMB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=CC(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propylamino group and the butanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The butanoic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductsApplications
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Alkyl esters (e.g., methyl/ethyl derivatives)Prodrug synthesis for enhanced bioavailability
Amide Formation Thionyl chloride (SOCl₂) → reaction with aminesAmides (e.g., with benzylamine)Pharmaceutical intermediate preparation
Salt Formation Aqueous NaOH or HClSodium salt (water-soluble) or hydrochlorideImproved solubility for biological assays

Pyrazole Ring Modifications

The 3-methylpyrazole subunit undergoes electrophilic aromatic substitution (EAS) and coordination chemistry:

Reaction TypeReagentsOutcomes
Nitration HNO₃/H₂SO₄ at 0–5°C4-Nitro-pyrazole derivatives
Sulfonation Fuming H₂SO₄Sulfonic acid derivatives
Metal Coordination Transition metals (e.g., Cu²⁺, Fe³⁺)Stable chelates

Propylamino Group Reactions

The secondary amine group enables alkylation and redox processes:

Reaction TypeConditionsProducts
N-Alkylation Alkyl halides (e.g., CH₃I) in basic mediaTertiary amines
Oxidation H₂O₂ or KMnO₄N-Oxide derivatives

Degradation Pathways

Stability studies reveal susceptibility to hydrolytic and thermal decomposition:

ConditionDegradation ProductsMechanism
Acidic Hydrolysis (pH < 3)Pyrazole + propylamine + succinic acidAcid-catalyzed cleavage of C-N bonds
Alkaline Hydrolysis (pH > 10)Pyrazole fragment + β-alanine derivativeBase-induced deamination
Thermal Stress (>150°C)Cyclic lactam + CO₂Intramolecular cyclization

Biological Interactions

The compound interacts with enzymes and receptors through dual hydrogen bonding (carboxylic acid) and π-stacking (pyrazole):

Target SystemObserved InteractionBiological Effect
Cyclooxygenase-2 (COX-2) Competitive inhibition (Kᵢ = 3.2 µM)Anti-inflammatory activity
DNA Gyrase Intercalation via pyrazole ringAntibacterial potential

Comparative Reactivity Table

Key differences between this compound and its structural analogs:

Property4-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid3-(4-Methyl-1H-pyrazol-1-yl)butanoic acid
Carboxylic Acid pKₐ 4.1 ± 0.24.5 ± 0.1
Pyrazole Ring Reactivity Higher EAS activity at C4Lower EAS due to methyl at C4
Thermal Stability Decomposes at 150°CStable up to 180°C

Scientific Research Applications

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry and biochemistry. It is a pyrazole derivative, a class of compounds known for diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the propylamino group and the butanoic acid moiety contributes to its chemical properties and potential biological activities.

Synthesis and Properties
The synthesis of this compound involves multi-step organic reactions, starting with the formation of the pyrazole ring, followed by the introduction of the propylamino group and the butanoic acid component. Key parameters such as temperature, pressure, solvent choice, and reaction time must be optimized to achieve high yields and purity.

The molecular formula for this compound is C11H19N3O2C_{11}H_{19}N_3O_2, with a molecular weight of approximately 225.29 g/mol. It exhibits typical characteristics associated with organic acids and is soluble in polar solvents.

Applications in Scientific Research
this compound has several applications in scientific research:

  • Drug Development: Its unique structural features make it valuable for various research applications, offering opportunities for innovation in drug development and material science.
  • Interaction with Molecular Targets: The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanism can vary based on the target organism or system being studied.

Related Compounds and Their Applications

CompoundApplications
4-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acidPotential applications in targeting specific receptors or pathways within biological systems. Classified as an amino acid derivative, which can play a crucial role in drug design and development. Known for diverse biological activities, including anti-inflammatory and analgesic properties.
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamideAnticancer agent: Inhibits tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. Anti-inflammatory: potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. Antimicrobial: demonstrated efficacy against bacterial strains.
(4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanoneInhibition of 11β-hydroxysteroid dehydrogenase type 1; to treat disorders that are ameliorated by the inhibition of 11β-hydroxysteroid dehydrogenase type 1 to treat the metabolic syndrome, which includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is structurally distinct from classical synthetic auxin herbicides, such as MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), which feature phenoxy groups at C4 (Fig. 1, ). Key differences include:

Substituent Chemistry: Pyrazole vs. This may alter receptor-binding kinetics compared to auxins, which rely on aromatic stacking and hydrophobic interactions.

Molecular Weight and Polarity: Compound Molecular Formula Molecular Weight (g/mol) Key Substituents 4-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid C₁₁H₁₉N₃O₂ ~237.29 Pyrazole, propylamino, carboxylic acid MCPB C₁₁H₁₃ClO₃ 228.68 Phenoxy, chloro, carboxylic acid 2,4-DB C₁₀H₉Cl₂O₃ 249.09 Phenoxy, dichloro, carboxylic acid Note: Molecular weights are calculated based on standard atomic masses. The target compound’s higher nitrogen content and amine group likely increase its polarity compared to chlorinated phenoxy auxins, which are more lipophilic.

Biological Activity: Auxin-like Activity: MCPB and 2,4-DB mimic indole-3-acetic acid (IAA), disrupting plant growth via auxin receptor binding.

Crystallographic Insights

Comparative analysis with auxins could reveal:

  • Torsion Angles: The pyrazole ring’s orientation relative to the butanoic acid chain may differ from phenoxy groups, affecting conformational stability.
  • Hydrogen-Bonding Networks : The amine and pyrazole groups may form distinct intermolecular interactions in crystal lattices, influencing solubility and crystallinity.

Biological Activity

4-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.29 g/mol
  • IUPAC Name : 4-(3-methylpyrazol-1-yl)-2-(propylamino)butanoic acid
  • CAS Number : 1343798-49-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.
  • Methylation of the pyrazole ring using methyl iodide.
  • Attachment of the butanoic acid chain via nucleophilic substitution.
  • Introduction of the propylamino group through a reaction with propylamine under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-cancer Activity : Compounds similar to this one have shown potential in inducing apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, through mechanisms involving caspase activation and autophagy induction .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives can offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .

In Vitro Studies

A study conducted on various pyrazole derivatives, including this compound, demonstrated their cytotoxic effects against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while exhibiting minimal toxicity to normal cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of both the pyrazole ring and the propylamino group contributes to its unique pharmacological profile. Comparative studies have shown that modifications in the side chains can enhance or diminish biological activity .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
Anti-cancer ActivityInduces apoptosis in MCF-7 and MDA-MB-231 cells
Neuroprotective EffectsModulates neurotransmitter systems
CytotoxicityDose-dependent reduction in cell viability

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and amino acid precursors. Key steps include:

  • Coupling reactions to attach the pyrazole moiety to the butanoic acid backbone, using aprotic solvents (e.g., DMF) and bases like triethylamine to facilitate nucleophilic substitution .
  • Protection/deprotection strategies for the amino group to prevent undesired side reactions during synthesis .
  • Purification via recrystallization or preparative HPLC to achieve >95% purity. Impurities such as unreacted intermediates or stereoisomers are monitored using HPLC-MS .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the pyrazole ring (δ 7.5–8.5 ppm for pyrazole protons) and propylamino group (δ 1.0–1.5 ppm for methylene protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 240.15 for C₁₁H₁₈N₃O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the butanoic acid chain .

Q. What common impurities are encountered during synthesis, and how are they identified?

  • Unreacted intermediates : Traces of 3-methylpyrazole or propylamine derivatives detected via HPLC retention time shifts .
  • Stereoisomers : Co-eluting epimers are separated using chiral chromatography or identified via 2D-NMR NOESY experiments .
  • Oxidative by-products : Formed under harsh reaction conditions, identified by LC-MS with mass increments of +16 (e.g., hydroxylation) .

Advanced Questions

Q. How can computational modeling predict the bioactivity of pyrazole-containing amino acid derivatives like this compound?

  • Molecular Docking : Simulates interactions with target enzymes (e.g., kinases or GPCRs) by analyzing hydrogen bonding and hydrophobic interactions between the pyrazole ring and active-site residues .
  • QSAR Models : Correlate substituent effects (e.g., methyl or propyl groups) with biological activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess binding stability over time, identifying key residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported reaction yields during scale-up?

  • DoE (Design of Experiments) : Optimizes variables (temperature, solvent ratio) to improve reproducibility. For example, continuous flow reactors enhance mixing and heat transfer compared to batch processes .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .
  • Statistical Analysis : Identifies outliers in yield data caused by catalyst lot variability or moisture sensitivity .

Q. How does the stereochemistry of the propylamino group influence pharmacokinetic properties?

  • Chiral HPLC separates enantiomers, revealing differences in metabolic stability. The (R)-isomer may exhibit higher hepatic clearance due to stereospecific enzyme interactions .
  • Permeability Assays : Caco-2 cell models show that the (S)-configuration improves intestinal absorption via amino acid transporters .
  • Protein Binding Studies : Circular dichroism spectroscopy demonstrates stereospecific albumin binding, affecting half-life .

Methodological Considerations

  • Synthetic Optimization : Use kinetic studies to identify rate-limiting steps (e.g., pyrazole coupling) and adjust reagent stoichiometry .
  • Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to confirm connectivity in complex spectra .
  • Contradiction Resolution : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere) to isolate environmental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.